3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
“3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” typically involves multi-step organic reactions. A common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Quinoline derivatives: These compounds are structurally related and often studied for their medicinal properties.
Uniqueness
The uniqueness of “3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H31NO8 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 2,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H31NO8/c1-8-34-25(29)20-13(3)26-15-9-12(2)19(24(28)33-7)23(27)22(15)21(20)14-10-17(31-5)18(32-6)11-16(14)30-4/h10-12,19,21,26H,8-9H2,1-7H3 |
InChI Key |
MHDCRPPPCYERIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3OC)OC)OC)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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